Edivoxetine is classified as a norepinephrine reuptake inhibitor. Its chemical structure is characterized by the presence of a fluorinated phenyl group and a morpholine moiety, which are critical for its pharmacological activity. The compound's IUPAC name is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol, and it has a molecular formula of with a molar mass of approximately 339.407 g/mol .
The synthesis of Edivoxetine has been explored through various methods, focusing on asymmetric synthesis techniques that preserve chirality. One notable approach involves utilizing D-serine as a chiral source, which is maintained throughout the synthesis process. This method emphasizes the importance of optimizing conditions for safety and efficiency.
Edivoxetine's molecular structure includes several significant features:
The three-dimensional arrangement of these groups allows Edivoxetine to effectively bind to norepinephrine transporters, which is critical for its function as a reuptake inhibitor.
Edivoxetine undergoes various chemical reactions during its synthesis and potential metabolic pathways:
Edivoxetine functions primarily as a selective norepinephrine reuptake inhibitor. By blocking the reuptake of norepinephrine at synaptic sites, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic signaling.
Edivoxetine exhibits several important physical and chemical properties:
Although Edivoxetine did not achieve commercial approval, it has several potential applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: